molecular formula C11H13N5 B13343176 2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine

2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine

Cat. No.: B13343176
M. Wt: 215.25 g/mol
InChI Key: BJAPWCPZYZFOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine is a heterocyclic compound that contains both pyrimidine and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine typically involves the reaction of 2-methylpyrimidine-4,6-diamine with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with various molecular targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

2-methyl-4-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C11H13N5/c1-8-15-10(12)5-11(16-8)14-7-9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H3,12,14,15,16)

InChI Key

BJAPWCPZYZFOBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NCC2=CN=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.